molecular formula C17H37NO3 B231075 hydrogen carbonate;tetrabutylazanium CAS No. 17351-62-1

hydrogen carbonate;tetrabutylazanium

Cat. No.: B231075
CAS No.: 17351-62-1
M. Wt: 303.5 g/mol
InChI Key: HKVLOZLUWWLDFP-UHFFFAOYSA-M
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Description

hydrogen carbonate;tetrabutylazanium is an organic compound with the chemical formula C₁₇H₃₇NO₃. It is a salt formed from tetrabutylammonium cation and hydrogen carbonate anion. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: hydrogen carbonate;tetrabutylazanium can be synthesized by reacting tetrabutylammonium hydroxide with carbon dioxide. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:

Tetrabutylammonium hydroxide+Carbon dioxideTetrabutylammonium hydrogen carbonate\text{Tetrabutylammonium hydroxide} + \text{Carbon dioxide} \rightarrow \text{this compound} Tetrabutylammonium hydroxide+Carbon dioxide→Tetrabutylammonium hydrogen carbonate

Industrial Production Methods: In industrial settings, the production of tetrabutylammonium hydrogen carbonate involves the continuous bubbling of carbon dioxide through a solution of tetrabutylammonium hydroxide. The process is monitored to ensure complete conversion and purity of the product. The compound is then isolated by crystallization or evaporation of the solvent.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the hydrogen carbonate anion acts as a nucleophile.

    Decomposition Reactions: Upon heating, it decomposes to produce tetrabutylammonium carbonate and water.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and solvents like acetonitrile.

    Decomposition: Heating the compound at temperatures above 100°C.

Major Products:

    Substitution Reactions: Products depend on the electrophile used, often resulting in the formation of new carbon-carbon or carbon-oxygen bonds.

    Decomposition: Produces tetrabutylammonium carbonate and water.

Chemistry:

    Catalysis: Used as a phase-transfer catalyst in organic synthesis.

    Reagent: Employed in the preparation of other tetrabutylammonium salts.

Biology:

    Buffering Agent: Utilized in biological assays and experiments requiring a stable pH environment.

Medicine:

    Drug Development: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.

Industry:

    Electrochemistry: Used in the preparation of electrolytes for electrochemical cells.

    Polymer Science: Acts as a catalyst in the polymerization of certain monomers.

Mechanism of Action

hydrogen carbonate;tetrabutylazanium exerts its effects primarily through its ability to act as a nucleophile and a base. The tetrabutylammonium cation stabilizes the hydrogen carbonate anion, allowing it to participate in various chemical reactions. The compound can interact with molecular targets through ionic interactions and hydrogen bonding, facilitating reactions in both organic and aqueous environments.

Comparison with Similar Compounds

  • Tetrabutylammonium hydroxide
  • Tetrabutylammonium chloride
  • Tetrabutylammonium bromide

Comparison:

  • Tetrabutylammonium hydroxide: Stronger base, used in different types of reactions where a stronger nucleophile is required.
  • Tetrabutylammonium chloride and Bromide: Used primarily as phase-transfer catalysts but do not provide the buffering capacity of tetrabutylammonium hydrogen carbonate.

Uniqueness: hydrogen carbonate;tetrabutylazanium is unique due to its dual role as a nucleophile and a buffering agent, making it versatile in both organic synthesis and biological applications.

This comprehensive overview highlights the significance of tetrabutylammonium hydrogen carbonate in various fields, showcasing its versatility and unique properties

Properties

IUPAC Name

hydrogen carbonate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLOZLUWWLDFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014793
Record name Hydrogen carbonate;tetrabutylazanium
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Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-62-1
Record name Tetrabutylammonium bicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17351-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1)
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Record name 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen carbonate;tetrabutylazanium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrabutylammonium hydrogencarbonate
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Record name Tetrabutylammonium bicarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tetrabutylammonium hydrogen carbonate in the synthesis of 16α-[18F]fluoroestradiol?

A1: Tetrabutylammonium hydrogen carbonate acts as a phase transfer catalyst in the synthesis of 16α-[18F]fluoroestradiol []. Phase transfer catalysts facilitate reactions between reactants located in different immiscible phases, such as water and organic solvents. In this specific case, it helps improve the reaction efficiency of the radiofluorination step, which is crucial for incorporating the radioactive fluorine-18 atom into the estradiol molecule.

Q2: How does the catalytic efficiency of tetrabutylammonium hydrogen carbonate compare to Kryptofix 222/K2CO3 in this specific synthesis?

A2: The research found no significant difference in catalytic activity between tetrabutylammonium hydrogen carbonate and Kryptofix 222/K2CO3 for the synthesis of 16α-[18F]fluoroestradiol []. Both catalysts resulted in comparable radiochemical yields, suggesting that both are viable options for this particular reaction. This information can be helpful for researchers choosing a catalyst based on factors like availability, cost, or specific reaction conditions.

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